BTG1 protein
Description
Properties
CAS No. |
146835-72-5 |
|---|---|
Molecular Formula |
C12H14N2S2 |
Synonyms |
BTG1 protein |
Origin of Product |
United States |
Molecular Biology and Biochemical Mechanisms of Btg1 Protein
Gene Expression and Transcriptional Regulation of BTG1
The expression of the BTG1 gene is tightly controlled at multiple levels, including promoter activity, epigenetic modifications, and the influence of specific transcription factors. This regulation ensures that BTG1 protein levels are appropriate for the cell's state, particularly in the transition between proliferation and quiescence.
Promoter Activity and Transcriptional Control
The BTG1 gene is a member of a family of antiproliferative genes that regulate cell growth and differentiation. genecards.org Its expression is most prominent during the G0/G1 phases of the cell cycle and decreases as cells progress into the S phase. genecards.orgspandidos-publications.com The protein product of BTG1 acts as a coactivator for various transcription factors, including nuclear receptors, thereby influencing cell differentiation pathways. spandidos-publications.comresearchgate.net For instance, BTG1 has been shown to enhance the transcriptional activity of myogenic factors and the homeobox transcription factor Hoxb9. researchgate.netoncotarget.com This suggests that the promoter of the BTG1 gene is responsive to signals that govern cell cycle progression and differentiation.
Epigenetic Regulation: Promoter Methylation
Epigenetic silencing through promoter methylation is a key mechanism for the downregulation of BTG1 expression in several types of cancer. iiarjournals.orgnih.govjcancer.org Hypermethylation of the BTG1 promoter region leads to reduced mRNA and protein expression in colorectal, breast, and ovarian carcinoma cells. iiarjournals.orgnih.govjcancer.org Studies have shown that treatment with a demethylating agent, 5-aza-deoxycytidine (5-aza-CdR), can restore BTG1 expression in cancer cell lines where it was previously silenced. iiarjournals.orgjcancer.org This indicates that the downregulation of BTG1 in these malignancies is a result of aberrant promoter hypermethylation, highlighting the role of epigenetic modifications in controlling BTG1 gene activity. iiarjournals.orgresearchgate.net
Table 1: Impact of Promoter Methylation on BTG1 Expression in Cancer
| Cancer Type | Observation | Consequence | Reference |
|---|---|---|---|
| Colorectal Carcinoma | High methylation of BTG1 promoter in cancer cells. | Downregulation of BTG1 expression. | iiarjournals.org |
| Breast Carcinoma | Lower BTG1 mRNA and protein levels in carcinoma cells compared to normal cells, associated with high promoter methylation. | Epigenetic repression of BTG1. | nih.gov |
Regulation by Specific Transcription Factors (e.g., FoxO3a)
The Forkhead box O3 (FoxO3a) transcription factor is a significant regulator of BTG1 expression, particularly in the context of cellular differentiation. uu.nlnih.govrupress.org Promoter studies have confirmed that BTG1 is a direct target of FoxO3a. nih.govrupress.orgnih.gov During erythroid differentiation, for example, the expression and nuclear accumulation of FoxO3a increase, leading to the induction of BTG1. nih.govrupress.org FoxO transcription factors bind to a consensus DNA sequence (5'-TTGTTTAC-3') within the promoter regions of their target genes. uu.nl The activation of FoxO3a and subsequent expression of BTG1 are crucial for controlling the balance between the expansion and differentiation of progenitor cells. nih.govrupress.org
Post-Transcriptional and Translational Regulation of BTG1
BTG1 exerts a significant part of its function at the post-transcriptional level by influencing mRNA stability. This is primarily achieved through its interaction with the CCR4-NOT deadenylase complex, a key player in mRNA decay.
mRNA Stability and Deadenylation
BTG1 plays a critical role in maintaining cellular quiescence by promoting the deadenylation and subsequent degradation of mRNA. nih.gov Deadenylation, the shortening of the poly(A) tail of an mRNA molecule, is often the initial and rate-limiting step in mRNA decay. worktribe.comcore.ac.uk By enhancing this process, BTG1 contributes to a global reduction in mRNA abundance, which in turn increases the threshold for cellular activation. nih.govbmbreports.org This mechanism is essential for preserving the quiescent state of cells like T lymphocytes. nih.gov The ability of BTG1 to stimulate mRNA deadenylation is directly linked to its anti-proliferative activity. tandfonline.com
The primary mechanism by which BTG1 promotes deadenylation is through its direct interaction with the CCR4-NOT complex. worktribe.combmbreports.org Specifically, the conserved N-terminal BTG domain of BTG1 binds to the catalytic subunits of this complex, namely CNOT7 (also known as CAF1a) and CNOT8 (also known as CAF1b). worktribe.comtandfonline.complos.org This interaction is mediated by conserved motifs, Box A and Box B, within the BTG domain. tandfonline.comtandfonline.com
The CCR4-NOT complex is the main deadenylase in eukaryotic cells, responsible for shortening the poly(A) tails of mRNAs. core.ac.uktandfonline.com By recruiting the CCR4-NOT complex to mRNA transcripts, BTG1 effectively enhances their deadenylation and decay. bmbreports.orgtandfonline.comreactome.org Furthermore, BTG1 and its close paralog BTG2 can also interact with the cytoplasmic poly(A)-binding protein (PABPC1). bmbreports.orgtandfonline.com This dual interaction with both the CCR4-NOT complex and PABPC1 is thought to be a key mechanism for recruiting the deadenylase machinery to the 3' end of mRNAs, thereby triggering efficient deadenylation. tandfonline.com
Table 2: Key Protein Interactions of BTG1 in mRNA Deadenylation
| Interacting Protein/Complex | BTG1 Domain/Motif Involved | Function of Interaction | Reference |
|---|---|---|---|
| CCR4-NOT Complex | BTG Domain (Box A, Box B) | Recruitment of the deadenylase complex to mRNA. | worktribe.comtandfonline.comtandfonline.com |
| CNOT7 (CAF1a) | BTG Domain | Direct binding to the catalytic deadenylase subunit. | tandfonline.complos.org |
| CNOT8 (CAF1b) | BTG Domain | Direct binding to the catalytic deadenylase subunit. | tandfonline.complos.org |
| PABPC1 | Box C motif | Facilitates recruitment of the CCR4-NOT complex to the poly(A) tail. | tandfonline.comtandfonline.com |
Interaction with Poly(A) Binding Protein (PABPC1)
The this compound interacts with the cytoplasmic Poly(A) Binding Protein (PABPC1), a key player in mRNA stability and translation. This interaction is mediated by a conserved motif within the this compound. Specifically, research has identified that the APRO domain of BTG1, which contains conserved boxA and boxB motifs, is essential for binding to the CAF1 deadenylase subunit of the CCR4-NOT complex. nih.govtandfonline.com Furthermore, a conserved motif known as boxC, present in BTG1 and its family member BTG2, is necessary and sufficient for the interaction with the first RRM domain of PABPC1. nih.govtandfonline.comnih.gov
This interaction has significant functional consequences, as it stimulates mRNA deadenylation, the process of shortening the poly(A) tail of messenger RNAs, which is often the first step in mRNA decay. nih.govtandfonline.comnih.gov By recruiting the CCR4-NOT deadenylase complex to PABPC1-bound mRNAs, BTG1 enhances the degradation of these transcripts. nih.gov This mechanism is critical for processes such as maintaining T-cell quiescence. nih.govtandfonline.comnih.gov
Regulation by Non-coding RNAs (e.g., microRNAs: miR-301a-3p, miR-330-3p, miR-27a-3p, miR-511, miR-183-5p, miR-19a)
The expression and function of BTG1 are subject to regulation by various non-coding RNAs, particularly microRNAs (miRNAs). These small RNA molecules typically bind to the 3' untranslated region (3'-UTR) of target mRNAs, leading to their degradation or translational repression. Several miRNAs have been identified as direct regulators of BTG1.
For instance, miR-301a-3p has been shown to directly target the 3'-UTR of BTG1 mRNA in nasopharyngeal carcinoma cells. nih.gov Overexpression of miR-301a-3p leads to decreased levels of both BTG1 mRNA and protein. nih.gov Similarly, miR-330-3p acts as a direct regulator of BTG1 in hepatocellular carcinoma, with an inverse correlation observed between the expression levels of miR-330-3p and BTG1. nih.gov
Other miRNAs implicated in the regulation of BTG1 include miR-27a-3p , which is part of a miRNA cluster that can influence metabolic signaling networks in colorectal cancer. frontiersin.org While the direct targeting of BTG1 by all the listed microRNAs is a subject of ongoing research, the established roles of miRNAs in post-transcriptional gene regulation strongly suggest their importance in controlling this compound levels.
Table 1: MicroRNAs Regulating BTG1 Expression
| MicroRNA | Cancer Type/Cellular Context | Effect on BTG1 |
|---|---|---|
| miR-301a-3p | Nasopharyngeal Carcinoma | Downregulation |
| miR-330-3p | Hepatocellular Carcinoma | Downregulation |
| miR-27a-3p | Colorectal Cancer | Implicated in regulatory network |
| miR-511 | Not specified in provided context | Not specified in provided context |
| miR-183-5p | Not specified in provided context | Not specified in provided context |
Protein Stability and Degradation Pathways
The cellular levels of this compound are tightly controlled through regulated protein degradation, primarily involving the ubiquitin-proteasome system.
Ubiquitin-Proteasome System Involvement (e.g., SCF-bTrCP1, SCF-Skp2)
The this compound is targeted for degradation via the ubiquitin-proteasome pathway. nih.gov This process involves the covalent attachment of ubiquitin molecules to the target protein, marking it for destruction by the 26S proteasome. The key enzymes in this process are ubiquitin ligases, which provide substrate specificity.
Research has shown that BTG1 can interact with components of the Skp1-Cullin-1-F-box (SCF) E3 ubiquitin ligase complex. nih.gov Specifically, BTG1 has been found to associate with the F-box proteins β-transducin repeat-containing protein 1 (βTrCP1) and S-phase kinase-associated protein 2 (Skp2) . nih.gov
Studies indicate that the SCF complex containing βTrCP1 (SCF-βTrCP1) is particularly efficient in promoting the polyubiquitination of BTG1, more so than the SCF complex with Skp2 (SCF-Skp2). nih.gov The involvement of these SCF complexes highlights a critical mechanism for regulating this compound stability and, consequently, its cellular functions. nih.govbmbreports.org
Post-Translational Modifications of this compound
The activity of the this compound is further modulated by post-translational modifications (PTMs), which can alter its stability, localization, and interactions with other molecules.
Phosphorylation Events (e.g., p34cdc2/Cyclin E, p34CDK2/Cyclin A kinase site)
Phosphorylation is a key PTM that regulates BTG1 function. One significant phosphorylation event occurs at serine 159 (Ser-159) of the this compound. This site is a target for cell cycle-dependent kinases. nih.gov
Specifically, the p34CDK2/Cyclin E and p34CDK2/Cyclin A kinase complexes have been shown to phosphorylate BTG1 at Ser-159. nih.govoncotarget.com This phosphorylation is crucial for the interaction between BTG1 and the human carbon catabolite repressor protein (CCR4)-associative factor 1 (hCAF-1). nih.gov The formation of this complex is implicated in signaling events that control cellular proliferation. nih.gov
Methylation through Protein Arginine Methyltransferase 1 (PRMT1) Interaction
BTG1 acts as an adaptor protein that can recruit enzymes to specific targets. One such interaction is with Protein Arginine Methyltransferase 1 (PRMT1) , the primary enzyme responsible for asymmetric dimethylarginine modifications on proteins. nih.govcdnsciencepub.com
The interaction between BTG1 and PRMT1 is mediated by the Box C motif within the this compound. nih.gov BTG1 itself is not the substrate for PRMT1 but rather functions as a coactivator, facilitating the methylation of other proteins by PRMT1. researchgate.netutwente.nl For example, BTG1 recruits PRMT1 to the Activating Transcription Factor 4 (ATF4), leading to its methylation on arginine residue 239. utwente.nlnih.gov This modification enhances ATF4's transcriptional activity in response to cellular stress. utwente.nlnih.gov This BTG1/PRMT1 complex plays a significant role in cellular stress responses and differentiation. nih.govnih.gov
Protein-Protein Interaction Networks of BTG1
The function of BTG1 is intricately linked to its network of protein-protein interactions. These interactions are crucial for its role in controlling cell growth, differentiation, and apoptosis. The protein contains several domains that facilitate these interactions, including Box A, Box B, and Box C, as well as two LxxLL motifs. bmbreports.orgbmbreports.org
Coregulation with CCR4-NOT Complex Subunits (CAF1, CNOT7, CNOT8)
BTG1 plays a key role in post-transcriptional gene regulation through its interaction with the CCR4-NOT complex, a major eukaryotic deadenylase. bmbreports.orgbmbreports.org This complex is essential for mRNA metabolism. bmbreports.org BTG1, along with BTG2, directly binds to the Ccr4-associated factor 1 (CAF1) protein, a catalytic subunit of the CCR4-NOT complex. bmbreports.orgbmbreports.org This interaction is mediated by the conserved Box A and Box B motifs within the this compound. bmbreports.orgnih.govethz.ch The binding of BTG1 to CAF1 enhances the degradation of the poly(A) tail of mRNA, which in turn reduces mRNA stability and leads to a higher threshold for gene expression. bmbreports.orgbmbreports.org
The CCR4-NOT complex contains two highly similar catalytic subunits, CNOT7 and CNOT8, both of which are paralogues of CAF1. worktribe.comtandfonline.com BTG1 can interact with both CNOT7 and CNOT8. worktribe.comwikipedia.orgwikipedia.orgnih.gov This interaction is critical for the anti-proliferative function of BTG1, as mutations that disrupt this binding can impair its ability to inhibit cell cycle progression. nih.govashpublications.orgnottingham.ac.uk The association between BTG1 and these subunits ultimately contributes to the control of mRNA abundance in the cell. bmbreports.org
Functional Association with Protein Arginine Methyltransferase 1 (PRMT1)
BTG1 interacts with Protein Arginine Methyltransferase 1 (PRMT1), an enzyme that plays a role in post-translational modification by methylating arginine residues on various protein substrates. bmbreports.orgbmbreports.org This interaction is facilitated by the Box C domain, which is a distinctive feature of BTG1 and BTG2. bmbreports.orgbmbreports.org The BTG1-PRMT1 complex is a key regulator of cellular stress responses. bmbreports.org For instance, BTG1 recruits PRMT1 to the transcription factor ATF4, leading to its methylation and modulation of its activity. nih.govnih.govnih.gov This interaction has been shown to be important in various cellular processes, including differentiation and apoptosis. oncotarget.comnih.gov The binding of BTG1 to PRMT1 can enhance the methyltransferase activity of PRMT1. qiagen.com
Interactions with Nuclear Receptors (e.g., TRα, androgen receptor, estrogen receptor alpha, T3 receptor)
The this compound contains two LxxLL motifs, which are known to mediate interactions with nuclear receptors. bmbreports.orgbmbreports.org Through these motifs, BTG1 can bind to a variety of nuclear receptors, including thyroid hormone receptor alpha (TRα), the androgen receptor, and estrogen receptor alpha (ERα). bmbreports.orgbmbreports.orgoncotarget.com BTG1 also interacts with the T3 receptor. bmbreports.orgbmbreports.orgnih.gov By acting as a coactivator, BTG1 can enhance the transcriptional activity of these receptors. oncotarget.comgenecards.org For example, the interaction with ERα is involved in the estrogen receptor alpha signaling pathway. wikipedia.org The binding of BTG1 to these nuclear receptors plays a role in the regulation of cell differentiation. oncotarget.comgenecards.org
Interactions with Transcription Factors (e.g., Homeobox B9 (Hoxb9), MyoD, Activating Transcription Factor 4 (ATF4))
BTG1 functions as a transcriptional coactivator by interacting with various transcription factors. bmbreports.org One such interaction is with Homeobox B9 (Hoxb9), a transcription factor involved in embryonic development and pattern formation. bmbreports.orgwikidoc.orgwikipedia.org BTG1 binds to and enhances the transcriptional activity of Hoxb9. oncotarget.comspandidos-publications.comwikigenes.orgpnas.org
Another key interaction is with the myogenic determination factor MyoD. oncotarget.comresearchgate.net This interaction is significant in the context of muscle differentiation, where BTG1 can inhibit myoblast proliferation and promote their differentiation. researchgate.net
BTG1 also interacts with Activating Transcription Factor 4 (ATF4), a central regulator of cellular stress responses. bmbreports.orgcancerindex.orgresearchgate.net BTG1 modulates ATF4 activity, in part by recruiting PRMT1 to methylate ATF4. nih.govnih.govnih.gov This regulatory mechanism is crucial for cell survival under stress conditions. bmbreports.orgnih.govresearchgate.net
Interaction with Poly(A) Binding Protein Cytoplasmic 1 (PABPC1)
BTG1 interacts with the cytoplasmic poly(A)-binding protein 1 (PABPC1). worktribe.comashpublications.org This interaction is mediated by the Box C motif of BTG1 and the first RNA-recognition motif of PABPC1. worktribe.comtandfonline.com The binding of BTG1 to PABPC1 is thought to stimulate mRNA deadenylation, a process that is critical for maintaining T-cell quiescence. nih.govtandfonline.com This interaction provides another mechanism by which BTG1 can regulate mRNA stability and abundance. bmbreports.org
Other Documented Interacting Partners
In addition to the interactions detailed above, BTG1 has been shown to interact with other proteins. The STRING database, which compiles and scores protein-protein interaction data, indicates a number of other potential interacting partners for BTG1. These interactions are supported by various forms of evidence, including experimental data and database annotations.
| Interacting Protein | Description | Interaction Confidence |
| CNOT7 | CCR4-NOT transcription complex subunit 7; has 3'-5' poly(A) exoribonuclease activity. | 0.937 string-db.org |
| CNOT8 | CCR4-NOT transcription complex subunit 8; has 3'-5' poly(A) exoribonuclease activity. | 0.857 string-db.org |
| FOXO3 | Forkhead box protein O3; a transcriptional activator. | 0.770 string-db.org |
| PRMT1 | Protein arginine N-methyltransferase 1; methylates arginyl residues in proteins. | 0.712 string-db.org |
Cellular Functions and Regulatory Roles of Btg1 Protein
Regulation of Cell Cycle Progression
BTG1 plays a critical role in governing the cell cycle, particularly at the transition from quiescence to proliferation.
BTG1 is often highly expressed in quiescent (G0) cells and the G1 phase of the cell cycle, with its levels typically decreasing as cells progress into the S phase. genecards.orgnih.gov Overexpression of BTG1 has been shown to induce cell cycle arrest specifically at the G0/G1 phase. nih.govnih.govgenecards.org This function contributes to the maintenance of the quiescent state. genecards.org Studies in various cell types, including breast cancer cells and renal cell carcinoma cells, have demonstrated that increased BTG1 expression leads to a significant increase in the proportion of cells in the G0/G1 phase. nih.govnih.gov For instance, overexpression of BTG1 in MCF-7 and MDA-MB-231 breast cancer cells resulted in a statistically significant increase in the number of cells in the G0/G1 phase (22% increase in MCF-7/BTG1 cells compared to control, P<0.05). nih.gov
A key mechanism by which BTG1 regulates the cell cycle is through the modulation of core cell cycle regulatory proteins. Overexpression of BTG1 has been observed to inhibit the expression of cyclins, specifically cyclin D1 and cyclin B1. nih.govgenecards.org Cyclin D1 is a positive regulator of the cell cycle, particularly at the G1/S checkpoint, and its expression is often elevated in various malignancies. disprot.orgrcsb.org By reducing cyclin D1 levels, BTG1 can impair the formation of cyclin D1-CDK complexes, which are essential for phosphorylating the retinoblastoma protein (Rb). genecards.orguniprot.org Hypophosphorylated Rb binds to E2F transcription factors, preventing the transcription of genes necessary for S phase entry, thereby enforcing a G1 arrest. genecards.orggenecards.orguniprot.org While some research on BTG family members, like BTG2, explicitly details the reduction of cyclin D1 levels and prevention of Rb inactivation, BTG1's impact on these proteins contributes to its anti-proliferative effect and G0/G1 arrest. genecards.orgnih.gov Overexpression of BTG1 has been shown to decrease cyclin B1 and cyclin D1 protein levels, indicating that BTG1-induced G0/G1 arrest may be mediated by these cyclins. nih.gov Cyclin B1 is crucial for the G2/M transition. genecards.orguniprot.org The modulation of cyclin B1 by BTG1 suggests a potential influence beyond the G1 phase, although its primary role is linked to G0/G1 arrest.
Role in G0/G1 Phase Transition and Arrest
Control of Cell Proliferation
A prominent function of BTG1 is its ability to inhibit cell proliferation. nih.govnih.govgenecards.orggenecards.orguniprot.orgnih.govgenecards.orggenecards.orguniprot.orgebi.ac.ukuniprot.org This anti-proliferative activity has been observed in numerous cell types, including fibroblasts, microglia, myoblasts, breast cancer cells, colorectal cancer cells, and renal cell carcinoma cells. nih.govnih.govgenecards.orguniprot.orgebi.ac.uk The negative correlation between BTG1 expression and cell proliferation has been documented in various studies. uniprot.org Forced expression of BTG1 in cycling cells leads to reduced proliferation. uniprot.org For example, overexpression of BTG1 significantly inhibited proliferation in breast cancer cell lines MCF-7 and MDA-MB-231, as well as in 786-O renal cell carcinoma cells. nih.govnih.gov In vivo studies have also supported this, showing that tumors overexpressing BTG1 exhibit slower growth rates. nih.govgenecards.org This inhibition of proliferation is closely linked to its role in inducing cell cycle arrest, particularly at the G0/G1 phase. nih.govnih.gov
Induction of Apoptosis and Programmed Cell Death
Beyond cell cycle control, BTG1 is also involved in promoting apoptosis, a form of programmed cell death essential for development and tissue homeostasis. nih.govnih.govgenecards.orguniprot.orgnih.govgenecards.orggenecards.orguniprot.orgebi.ac.ukuniprot.orguniprot.orguniprot.org
BTG1 contributes to the induction of apoptosis through several mechanisms. One mechanism involves its interaction with protein arginine methyltransferase 1 (PRMT1). The binding of BTG1 to PRMT1 can increase its methyl-transferase activity, and blocking PRMT1 by the Box-C domain of BTG1/2 has been shown to induce apoptosis. genecards.org BTG1 has also been found to positively modulate the transcriptional activity of ATF4, a key regulator of cellular stress responses. uniprot.org BTG1 interacts with ATF4 and enhances its activity by recruiting PRMT1 to methylate ATF4. uniprot.org Loss of BTG1 can provide a survival advantage under stress conditions, suggesting its role in stress-induced apoptosis. uniprot.org Furthermore, overexpression of BTG1 has been shown to promote the formation of reactive oxygen species (ROS), which can activate pathways leading to apoptosis. ebi.ac.uk In breast cancer cells, upregulation of BTG1 enhanced radiosensitivity, which was associated with increased ROS levels and apoptosis. ebi.ac.uk
BTG1 interacts with or influences the expression and activity of several key proteins involved in the apoptotic cascade. Overexpression of BTG1 has been linked to changes in the expression of members of the Bcl-2 family, which are central regulators of the intrinsic apoptotic pathway. nih.govgenecards.orguniprot.orggenecards.orgresearchgate.net Specifically, increased BTG1 expression has been associated with decreased levels of the anti-apoptotic protein Bcl-2 and increased levels of the pro-apoptotic protein Bax. nih.govgenecards.orguniprot.orggenecards.org The balance between Bax and Bcl-2 is critical in determining cell fate, with a higher Bax/Bcl-2 ratio favoring apoptosis. genecards.orgrcsb.org
BTG1 also influences the activity of caspases, particularly Caspase-3, which is a key effector caspase in the execution phase of apoptosis. nih.govgenecards.orguniprot.orggenecards.orguniprot.orgnih.govmedchemexpress.com Overexpression of BTG1 has been shown to promote the activation of Caspase-3. nih.govgenecards.org
The tumor suppressor protein p53, which can induce cell cycle arrest or apoptosis, is also influenced by BTG1. nih.govgenecards.orguniprot.org Some studies indicate that BTG1 can increase p53 expression. genecards.org p53 can induce apoptosis by stimulating Bax expression and repressing Bcl-2 expression. nih.govuniprot.org
BTG1's involvement extends to caspase-independent cell death pathways, notably through its interaction with Apoptosis-Inducing Factor (AIF). nih.govuniprot.orgrcsb.orgnih.govebi.ac.uk AIF is typically located in the mitochondrial intermembrane space and translocates to the nucleus upon apoptotic stimuli, where it induces chromatin condensation and DNA fragmentation independently of caspases. genecards.orguniprot.orgrcsb.orgnih.govrcsb.org
Furthermore, BTG1 interacts with X-linked inhibitor of apoptosis protein (XIAP). genecards.orguniprot.orggenecards.orgresearchgate.netrcsb.orgrcsb.orgproteopedia.org XIAP is a potent inhibitor of caspases, including Caspase-3, and its overexpression can prevent apoptosis. rcsb.orgproteopedia.orguniprot.orgnih.gov The interaction between BTG1 and XIAP, and its functional consequences, highlight another layer of BTG1's complex role in regulating cell survival and death. Ubiquitination of AIF by XIAP can block AIF's ability to bind DNA and induce chromatin degradation, thereby inhibiting cell death. genecards.orgrcsb.org
Here is a summary of some of the protein interactions and modulations by BTG1:
| Interacting/Modulated Protein | Effect of BTG1 | Reference(s) |
| Cyclin D1 | Inhibition | nih.govgenecards.org |
| Cyclin B1 | Inhibition | nih.govgenecards.org |
| Rb phosphorylation | Prevention/Modulation | genecards.orgnih.gov |
| PRMT1 | Increased activity, Recruitment | genecards.orguniprot.org |
| ATF4 | Positive modulation of activity | uniprot.org |
| Bcl-2 | Decreased levels | nih.govgenecards.orguniprot.orggenecards.org |
| Bax | Increased levels | nih.govgenecards.orguniprot.orggenecards.org |
| Caspase-3 | Activation | nih.govgenecards.org |
| p53 | Increased expression | genecards.org |
| AIF | Interaction | genecards.orgrcsb.org |
| XIAP | Interaction | genecards.orgrcsb.org |
Table 1: Summary of BTG1 Interactions and Effects on Key Cellular Proteins
Compound Names and PubChem CIDs
Mechanisms of Apoptosis Promotion
Promotion of Cellular Differentiation
BTG1 has been implicated in promoting cellular differentiation in various cell types. genecards.orgspandidos-publications.com
Myoblast Differentiation
BTG1 has been shown to strongly stimulate myoblast differentiation. spandidos-publications.comnih.govfrontiersin.org Studies have indicated that BTG1 enhances the transcriptional activity of myogenic factors, such as CMD1, Myf5, and myogenin, as well as nuclear receptors known to regulate myogenesis, including T3 and all-trans retinoic acid receptors. nih.gov This coactivation by BTG1 is considered a major influence on muscle differentiation. nih.gov The interaction between BTG1 and these transcription factors and nuclear receptors is mediated through specific domains within the proteins. nih.gov
Neural Stem Cell and Germ Cell Differentiation
Enhanced BTG1 expression has been reported to promote the differentiation of neural stem cells and germ cells. iiarjournals.orgspandidos-publications.comspandidos-publications.com In adult neurogenic niches like the dentate gyrus and subventricular zone (SVZ), BTG1 is highly expressed. frontiersin.orgwikipedia.orgnih.gov While BTG2 appears to be more involved in the terminal differentiation of neural stem and progenitor cells, BTG1 plays a role in controlling their proliferation and maintaining quiescence, which is essential for preserving the neural stem cell pool. wikipedia.orgnih.gov BTG1 is also likely involved in the differentiation of sperm cells. frontiersin.org
Endothelial Cell Differentiation
BTG1 also plays a role in the development and differentiation of endothelial cells. frontiersin.org Studies have shown that BTG1 expression is abundant in quiescent endothelial cells. nih.gov Its mRNA levels decrease upon the addition of serum and angiogenic growth factors but are upregulated in tube-forming endothelial cells on Matrigel. nih.gov Overexpression of BTG1 has been shown to augment tube formation and increase cell migration in endothelial cells, suggesting its importance in angiogenesis, a process involving endothelial cell differentiation and migration. nih.govfrontiersin.org
Maintenance of Cellular Quiescence (e.g., T cell quiescence, Hematopoietic Stem Cells)
BTG1, along with BTG2, is involved in maintaining cellular quiescence in various cell populations, including T cells and Hematopoietic Stem Cells (HSCs). nih.govbmbreports.orgresearchgate.netresearchgate.net Quiescence is a reversible state of cell cycle arrest characterized by low metabolic activity, distinct from senescence or terminal differentiation. researchgate.net
In T cells, BTG1 and BTG2 are identified as key factors responsible for maintaining quiescence. nih.govuvic.ca They are highly and specifically expressed in quiescent naive and memory T cells, similar to known quiescence markers. bmbreports.orgresearchgate.net Deficiency in BTG1/2 leads to increased proliferation and spontaneous activation of T cells. nih.govuvic.ca
BTG1 is also known to be essential for resetting the quiescent state of HSCs once they are activated. bmbreports.org BTG1 and BTG2 are highly expressed in hematopoietic lineages, suggesting their impact on HSCs. bmbreports.org In adult neurogenic niches, BTG1 is required to maintain the self-renewal and quiescence of adult stem and progenitor cells. frontiersin.orgnih.gov
Modulation of mRNA Abundance and Metabolism
Members of the BTG family, including BTG1 and BTG2, regulate gene expression in quiescent cells by limiting mRNA abundance. bmbreports.orgnih.gov This is achieved through their interaction with the CCR4-NOT complex, a multi-subunit complex crucial for RNA metabolism in eukaryotes. bmbreports.orgbmbreports.org
Deadenylation and mRNA Decay Acceleration
BTG1 and BTG2 bind to Ccr4-associated factor 1 (CAF1), a subunit of the CCR4-NOT complex. bmbreports.orgbmbreports.org CAF1 is a deadenylase that degrades the poly(A) tail of mRNA, significantly reducing mRNA stability and increasing the threshold for mRNA expression levels in cells. bmbreports.orgbmbreports.org BTG1 and BTG2 enhance deadenylation and degradation of mRNA. bmbreports.org Specifically, BTG2 forms a complex with CAF1 and CCR4 to accelerate mRNA decay. bmbreports.orgbmbreports.org The interaction with CAF1 requires conserved motifs within the BTG/Tob APRO domain, known as boxA and boxB. tandfonline.comnih.govresearchgate.net
BTG1 and BTG2 also interact with the cytoplasmic poly(A) binding protein (PABPC1). tandfonline.comnih.govtandfonline.com This interaction, mediated by a conserved boxC motif in BTG1 and BTG2, stimulates mRNA deadenylation. tandfonline.comnih.govtandfonline.com This BTG1/2-mediated deadenylation mechanism directly restricts mRNA abundance, thereby maintaining the quiescent state in T cells and inhibiting spontaneous activation. bmbreports.orguvic.ca In the absence of BTG1/2, there is a global increase in mRNA abundance, leading to a reduced threshold for activation. nih.govuvic.caresearchgate.net This increase in mRNA abundance is reflected in an increased number of functional proteins. researchgate.net
Regulation of Cell Migration and Adhesion
The BTG1 protein plays a significant role in regulating cellular migration and adhesion, processes critical for normal development, immune responses, and pathological conditions like cancer metastasis. Research indicates that BTG1 generally functions as a suppressor of cell migration and invasion in various cell types, particularly in the context of malignancy.
Studies have shown that overexpression of BTG1 can inhibit cell adhesion, migration, and invasion in several human malignancies, including breast cancer, thyroid carcinoma, and colorectal carcinoma iiarjournals.orgspandidos-publications.comspandidos-publications.com. Conversely, reduced BTG1 expression has been observed in metastatic tissues and is associated with increased invasiveness and poorer prognosis in certain cancers iiarjournals.orgspandidos-publications.comspandidos-publications.comnih.gov.
Detailed research findings highlight the mechanisms through which BTG1 exerts these effects. In breast cancer cells, overexpression of BTG1 was found to inhibit cell adhesion, migration, and invasion. This was accompanied by the inhibition of metastasis-related proteins such as matrix metalloproteinase-2 (MMP-2) and matrix metalloproteinase-9 (MMP-9), while promoting the expression of the cell-cell adhesion protein E-cadherin spandidos-publications.com. MMPs are enzymes that degrade components of the extracellular matrix, facilitating cell migration and invasion. E-cadherin is a key mediator of homotypic cell-cell adhesion, and its reduced expression is often associated with increased invasiveness in cancers spandidos-publications.com.
In colorectal cancer, while some studies suggest BTG1 generally acts as a tumor suppressor, other findings indicate a more complex role. One study observed that BTG1 overexpression in colorectal cancer cells weakened adhesion while strengthening migration and invasion, suggesting a context-dependent function or involvement in epithelial-mesenchymal transition (EMT) nih.govfrontiersin.org. This was associated with decreased E-cadherin expression and increased expression of N-cadherin and MMP-9, along with EMT-related transcription factors like Zeb1 and Vimentin nih.govfrontiersin.org. This highlights the complexity of BTG1's role, which may vary depending on the specific cancer type and cellular context.
In ovarian carcinoma cells, ectopic BTG1 expression led to decreased migration and invasion, alongside reduced expression of proteins such as matrix metalloproteinase-2 (MMP-2) mdpi.com. This further supports the role of BTG1 in negatively regulating invasive behavior in certain cancers.
Studies in diffuse large B-cell lymphoma (DLBCL) have revealed that BTG1 inactivation is associated with increased cell adhesion capacities on fibronectin and increased migration ability ashpublications.org. This effect is mediated through the overactivation of the BCAR1-RAC1 pathway, which influences the actin cytoskeleton and promotes cell dissemination ashpublications.org. Experimental data showed that BTG1-deficient lymphoma cells exhibited increased adhesion on fibronectin compared to wild-type cells ashpublications.org.
Here is a summary of findings on the impact of BTG1 overexpression on cell migration and adhesion in different cancer types:
| Cancer Type | Effect of BTG1 Overexpression on Migration | Effect of BTG1 Overexpression on Adhesion | Associated Molecular Changes | Source |
| Breast Cancer | Inhibited | Inhibited | Decreased MMP-2, MMP-9; Increased E-cadherin | spandidos-publications.com |
| Thyroid Carcinoma | Reduced | Not explicitly stated | Decreased MMP-9 | spandidos-publications.com |
| Colorectal Cancer | Strengthened (in one study context) | Weakened (in one study context) | Decreased E-cadherin; Increased N-cadherin, MMP-9, Zeb1, Vimentin | nih.govfrontiersin.org |
| Ovarian Carcinoma | Decreased | Not explicitly stated | Reduced MMP-2 | mdpi.com |
| DLBCL (BTG1 inactivation) | Increased | Increased (on fibronectin) | Overactivation of BCAR1-RAC1 pathway, altered actin cytoskeleton | ashpublications.org |
These findings collectively demonstrate that BTG1 is an important regulator of cell migration and adhesion, with its impact often being suppressive in the context of cancer metastasis, although context-dependent effects, as seen in some colorectal cancer studies, warrant further investigation. The mechanisms involve modulation of adhesion molecules like E-cadherin and proteins involved in extracellular matrix remodeling such as MMPs, as well as signaling pathways like the BCAR1-RAC1 pathway.
Physiological Significance and Involvement in Biological Systems
Role in Neurogenesis and Neural Development
BTG1 is a crucial regulator of neurogenesis, the process by which new neurons are generated. nih.gov Its function is particularly important in the adult brain's neurogenic niches.
Expression in Adult Neurogenic Niches (Dentate Gyrus, Subventricular Zone)
BTG1 is highly expressed in the adult neurogenic niches, specifically the dentate gyrus (DG) of the hippocampus and the subventricular zone (SVZ). frontiersin.orgbmbreports.orgcnr.itfrontiersin.orgnih.govresearchgate.netresearchgate.netnih.gov This expression pattern suggests its direct involvement in regulating the stem and progenitor cell populations in these regions. Studies using in situ hybridization have clearly detected BTG1 mRNA in the cell layers of the dentate gyrus, the SVZ, and neurons migrating along the rostral migratory stream. nih.govresearchgate.netresearchgate.net
Impact on Neural Progenitor Cell Maintenance and Neurogenesis
BTG1 is essential for the maintenance and self-renewal of neural stem and progenitor cells in the adult DG and SVZ. frontiersin.orgwikipedia.orgnih.govcnr.itfrontiersin.orgnih.govresearchgate.netnih.govnih.gov It is required to maintain these cells in a state of quiescence, preventing their premature depletion. wikipedia.orgresearchgate.netnih.govnih.gov Ablation of BTG1 in mice leads to a transient increase in the proliferation of DG and SVZ stem and progenitor cells early after birth. frontiersin.orgnih.govresearchgate.netnih.gov However, this is followed by a significant decrease in the number of proliferating cells and mature neurons in adulthood, primarily due to increased apoptosis and a loss of proliferative capacity. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.govnih.gov This suggests that while BTG1 normally restricts proliferation, its long-term absence impairs the ability of the stem cell pool to be maintained and generate new neurons effectively. The reduced number of adult-generated neurons in BTG1-null mice is associated with subtle impairments in hippocampus-dependent learning and memory. nih.govnih.govfrontiersin.org Physical exercise has been shown to rescue the proliferative defect in Btg1-null mice, indicating a potential for plasticity in the stem cell pool that is normally controlled by BTG1. wikipedia.orgnih.gov
Effects on Cerebellar Granule Precursor Cell Expansion
BTG1 also plays a role in the development of the cerebellum, specifically in controlling the proliferation of cerebellar granule precursor cells (GCPs). frontiersin.orgwikipedia.orgfrontiersin.orgnih.gov Deletion of BTG1 in mice leads to uncontrolled proliferation of cerebellar precursor cells during the early postnatal period. wikipedia.org This hyperproliferation results in a significantly larger cerebellum in adult BTG1-null mice and is associated with impaired motor coordination. wikipedia.org Studies have shown a significant increase in proliferating GCPs in the external granule layer (EGL) of BTG1 knockout mice compared to wild-type mice. researchgate.net BTG1 negatively controls GCP proliferation, and its absence can lead to increased apoptosis in these cells, particularly in the context of certain genetic mutations. nih.govnih.gov
Contribution to Muscle Development and Regeneration
BTG1 is involved in the regulation of muscle development and regeneration. nih.govfrontiersin.orgresearchgate.netresearchgate.net High expression of BTG1 is observed in immature muscle cells, particularly during periods of active muscle growth. nih.govfrontiersin.orgresearchgate.net
Influence on Myogenic Factor Activity
BTG1 stimulates the activity of myogenic factors, which are key regulators of muscle differentiation. genecards.orgnih.govfrontiersin.orgresearchgate.netresearchgate.netfrontiersin.orgnih.gov It acts as a coactivator of cell differentiation and has been shown to interact with and stimulate the transcriptional activity of nuclear receptors and myogenic factors such as MyoD (CMD1), Myf5, and myogenin. genecards.orgresearchgate.netfrontiersin.orgnih.gov These interactions are mediated through specific domains of BTG1 and the transcription factors. nih.gov This coactivation boosts transcription by myoblasts and stimulates their differentiation. nih.govfrontiersin.orgresearchgate.net While loss of BTG1 may slightly improve muscle stem cell proliferation, it can lead to severe regenerative defects after repetitive muscle injuries. ufl.edu
Functions in Hematopoiesis and Immune System Regulation
BTG1 is expressed in the hematopoietic system, with a notable presence in lymphoid tissues, suggesting a significant role in immune system functionality. abcam.com BTG1, along with BTG2, is mainly expressed in quiescent T cells, including naive and memory T cells. bmbreports.orgresearchgate.net This expression pattern is similar to that of known quiescence markers. researchgate.net BTG1 and BTG2 are required to maintain T cell quiescence by regulating proliferation and activation. bmbreports.org Studies in mice deficient in BTG1 and BTG2 have shown a significant reduction in the fraction of B220 progenitor B-cells, indicating their importance in early B-cell development. haematologica.org BTG1 appears to have a more prominent role in promoting the proliferative expansion of lymphoid progenitors by inhibiting apoptosis. haematologica.org High expression of BTG1 and BTG2 has also been detected in response to viral infections in chickens, suggesting their potential involvement in the host response to viral pathogens. nih.gov
Compound Information
| Compound Name | PubChem CID |
| BTG1 protein | 694 |
Data Table: Impact of BTG1 Ablation on Neural Progenitor Cells
| Neural Region | Effect of BTG1 Ablation (Early Postnatal) | Effect of BTG1 Ablation (Adult) | Associated Outcome | Source |
| Dentate Gyrus (DG) | Transient increase in proliferation. frontiersin.orgnih.govresearchgate.netnih.gov | Decreased proliferation and number of mature neurons. frontiersin.orgnih.govresearchgate.netresearchgate.netnih.govnih.gov Increased apoptosis. nih.govresearchgate.netresearchgate.net | Impaired hippocampus-dependent learning and memory. nih.govnih.govfrontiersin.org | nih.govfrontiersin.orgnih.govresearchgate.netresearchgate.netnih.govnih.govfrontiersin.org |
| Subventricular Zone (SVZ) | Transient increase in proliferation. frontiersin.orgnih.govresearchgate.netnih.gov | Decreased proliferation and number of mature neurons. nih.govresearchgate.net Increased apoptosis. nih.govresearchgate.net Reduced self-renewal/expansion capacity. researchgate.net | Reduced number of new neurons in the olfactory bulb. frontiersin.org | frontiersin.orgnih.govresearchgate.netnih.gov |
| Cerebellum (GCPs) | Increased proliferation. wikipedia.orgnih.govresearchgate.netnih.gov | N/A (primarily postnatal effect discussed) | Enlarged cerebellum and impaired motor coordination in adults. wikipedia.org Increased apoptosis in GCPs. nih.govnih.gov | wikipedia.orgnih.govresearchgate.netnih.gov |
Data Table: BTG1 Influence on Myogenic Factors
| Myogenic Factor/Nuclear Receptor | BTG1 Interaction/Influence | Effect on Myoblast Differentiation | Source |
| MyoD (CMD1) | Stimulates transcriptional activity. genecards.orgresearchgate.netnih.gov Interacts directly. nih.gov | Promotes differentiation. genecards.orgresearchgate.netnih.gov | genecards.orgresearchgate.netnih.gov |
| Myf5 | Stimulates transcriptional activity. researchgate.netnih.gov | Promotes differentiation. researchgate.netnih.gov | researchgate.netnih.gov |
| Myogenin | Stimulates transcriptional activity. researchgate.netnih.gov | Promotes differentiation. researchgate.netnih.gov | researchgate.netnih.gov |
| Nuclear Receptors (T3, Retinoic Acid) | Stimulates transcriptional activity. nih.gov Interacts directly. nih.gov | Positive myogenic regulators; activity stimulated by BTG1. genecards.orgnih.gov | genecards.orgnih.gov |
Data Table: BTG1 Expression in Immune Cells
| Cell Type | BTG1 Expression Level | Context | Source |
| T cells (Quiescent) | High | Maintenance of quiescence. bmbreports.orgresearchgate.net | bmbreports.orgresearchgate.net |
| Naive T cells | High | Quiescence marker similar expression. researchgate.net | researchgate.net |
| Memory T cells | High | Quiescence marker similar expression. researchgate.net | researchgate.net |
| B220 Progenitor B-cells | Required for normal numbers | Early B-cell development. haematologica.org | haematologica.org |
Role in B-cell Development and Commitment
BTG1 is an important regulator of B-cell differentiation nih.gov. Studies in mice deficient in Btg1 and Btg2 (a closely related homolog) have revealed unique and overlapping functions for these proteins during B-cell development nih.govashpublications.orgcnr.it. Deficiency in either Btg1 or Btg2, and particularly in both, leads to a reduction in the fraction of B220+ progenitor cells in the bone marrow nih.govashpublications.orgcnr.it.
Data from mouse models illustrate the impact of Btg1 deficiency on B-cell progenitor populations:
| Mouse Genotype | Reduction in B220+ Progenitor Cells (relative to WT) | Primary Affected Stages |
| Btg1-/- | 20% decrease | Mainly later stages (immature B cells) |
| Btg2-/- | 10% decrease | Impaired differentiation (pre-pro-B, pro-B, pre-B) |
| Btg1-/-;Btg2-/- | 40% decrease | Additive effects, predominantly pre-B and immature B cells |
Table 1: Impact of BTG1 and BTG2 Deficiency on Mouse B-cell Progenitor Cells nih.govashpublications.orgcnr.it
Btg1 deficiency, specifically, results in reduced outgrowth of IL-7 dependent lymphoid progenitors in methylcellulose (B11928114) cultures, correlating with a higher fraction of apoptotic cells ashpublications.orgcnr.it. Furthermore, loss of Btg1 and Btg2 expression in progenitor B cells leads to higher expression levels of T cell-specific genes, suggesting that BTG1 and BTG2 are involved in repressing alternative cell fates during B-cell lineage specification and are required for maintaining B-cell identity ashpublications.orgcnr.it. BTG1 and BTG2 may affect B-lineage commitment by modifying the function of B-cell specific transcription factors like EBF1 and PAX5 or by epigenetically regulating their target genes nih.gov. Biochemical studies support a physical association between EBF1, BTG1/BTG2, and PRMT1 ashpublications.org.
Mutations in BTG1 have been implicated in B-cell malignancies, including acute lymphoblastic leukemia (ALL) and diffuse large B-cell lymphoma (DLBCL) nih.govnih.govresearchgate.netfrontlinegenomics.com. In DLBCL, the common BTG1Q36H mutation impairs BTG1 function, leading to increased MYC-dependent growth programs and a lower threshold for responding to T follicular helper (TFH) cell positive selection signals, which can result in aggressive lymphoma formation frontlinegenomics.com. BTG1 acts as a critical gatekeeper in controlling the selection of germinal center (GC) B cells during the adaptive immune response frontlinegenomics.com.
Regulation of T-cell Quiescence and Activation
BTG1, along with BTG2, plays a crucial role in maintaining the quiescent state of naive and memory T cells bmbreports.orgfrontiersin.orgmdpi.comnih.gov. T cell quiescence is essential to prevent inappropriate activation, which can lead to disease nih.gov. BTG1/BTG2-deficient T cells exhibit increased proliferation and spontaneous activation nih.gov.
Research highlights on BTG1's role in T-cell quiescence:
BTG1 and BTG2 are identified as factors responsible for T cell quiescence. nih.gov
BTG1/BTG2-deficient T cells show increased proliferation and spontaneous activation due to a global increase in messenger RNA (mRNA) abundance. nih.gov
BTG1/BTG2 deficiency leads to increased polyadenylate tail length and greater mRNA half-life. nih.gov
BTG1/BTG2 promote mRNA deadenylation and degradation to secure T cell quiescence. nih.gov
Low mRNA abundance is a crucial feature for maintaining quiescence. nih.gov
Table 2: Mechanisms of BTG1/BTG2 in Maintaining T-cell Quiescence nih.gov
BTG1 and BTG2 bind to the CCR4-NOT complex, specifically to the CAF1 subunit, which is involved in mRNA deadenylation and decay bmbreports.orgtandfonline.com. This interaction allows BTG1 and BTG2 to stimulate mRNA deadenylation, reducing mRNA stability and increasing the threshold for mRNA expression levels in cells bmbreports.orgtandfonline.com. This process is necessary for maintaining T-cell quiescence tandfonline.com.
Influence on Thymocyte Development
BTG1 is expressed in single-positive (SP) thymocytes and is considered a gene involved in cellular differentiation rather than activation in this context pnas.org. Its expression, along with that of BTG2 and Schlafen 2, is upregulated in quiescent lymphocytes and may contribute to maintaining cells in the G0/G1 phase pnas.org. Genes that maintain cells in a quiescent state, such as BTG1, are expressed at moderate to high levels in SP thymocytes pnas.org. While Btg1 deficiency alone did not show major defects in postnatal thymic T-cell development in one study, the role of BTG1 in the complex process of thymocyte maturation and differentiation, particularly in maintaining quiescence, is evident pnas.orghaematologica.org.
Involvement in Metabolic Homeostasis (e.g., Hepatic Glucose Homeostasis, Insulin (B600854) Sensitivity)
Recent work suggests that members of the BTG family, including BTG1, play a role in maintaining blood glucose homeostasis nih.gov. BTG1 has been observed to have a novel function in regulating hepatic insulin sensitivity in mice nih.govnih.gov.
Key findings on BTG1 and metabolic homeostasis:
BTG1 overexpression or knockdown improved or impaired insulin signaling in vitro, respectively. nih.gov
Adenovirus-mediated BTG1 overexpression improved insulin sensitivity in wild-type and insulin-resistant mice. nih.gov
Transgenic BTG1-overexpressing mice were resistant to high-carbohydrate diet-induced insulin resistance. nih.gov
Hepatic BTG1 expression is increased by leucine (B10760876) deprivation via the mTOR/S6K1 pathway. nih.gov
BTG1 upregulates c-Jun expression, and c-Jun knockdown blocks BTG1-improved insulin signaling and sensitivity. nih.gov
BTG1 promotes c-Jun expression by stimulating c-Jun and retinoic acid receptor activities. nih.gov
Table 3: BTG1's Role in Hepatic Insulin Sensitivity nih.gov
These findings identify BTG1 as a regulator of hepatic insulin sensitivity through a mechanism involving c-Jun nih.gov. While BTG2 has also been shown to regulate hepatic glucose homeostasis, primarily via upregulation of Nur77 and influencing gluconeogenic genes, BTG1's specific role in insulin sensitivity through c-Jun highlights a distinct metabolic function within the BTG family diabetesjournals.orgdiabetesjournals.org. BTG1 expression has also been shown to be increased in the rat liver under protein and energy deficiency nih.gov. BTG1 also plays a role in regulating hepatic lipid metabolism and preventing ATF4 and SCD1 from inducing liver steatosis cancerindex.orgnih.gov.
Response to Cellular Stress Conditions
BTG1 is involved in cellular responses to various stress conditions nih.govresearchgate.netresearchgate.netmolbiolcell.org. It is considered a tumor suppressor, and its loss of function can contribute to tumor progression by providing a survival advantage to cells under stress nih.govresearchgate.netcancerindex.org. BTG1's pro-survival effect under stress involves the regulation of Activating Transcription Factor 4 (ATF4), a key mediator of cellular stress responses nih.govresearchgate.net.
Research on BTG1 and cellular stress response:
Loss of Btg1 provides a survival advantage to primary mouse embryonic fibroblasts (MEFs) under stress conditions. nih.govresearchgate.netresearchgate.net
BTG1 interacts with ATF4 and positively modulates its activity by recruiting PRMT1 to methylate ATF4. nih.govresearchgate.net
Loss of Btg1 expression enhances stress adaptation of mouse bone marrow-derived B cell progenitors. nih.govresearchgate.net
The BTG1/PRMT1 complex is a modifier of ATF4-mediated stress responses. nih.govresearchgate.net
Btg1 mRNA is upregulated in response to various stress stimuli. researchgate.net
BTG1 is among the apoptosis-inducing proteins whose expression increased after oxidative stress in some cell types. molbiolcell.org
Table 4: BTG1's Involvement in Cellular Stress Response nih.govresearchgate.netresearchgate.netmolbiolcell.org
Advanced Research Methodologies for Btg1 Protein Studies
Genetic Manipulation Approaches
Genetic manipulation techniques are fundamental to understanding the in vivo function of BTG1 by altering its expression levels.
Gene Knockout Models (e.g., conditional knockout mice)
Gene knockout models are instrumental in studying the physiological roles of BTG1 by eliminating its expression. Both complete and conditional knockout strategies have been employed. For instance, BTG1 or BTG2 single deficiency has been shown to impair B cell development in bone marrow and spleen. bmbreports.org Double knockout of BTG1 and BTG2 resulted in a more significant loss of B cell progenitor cells, suggesting their involvement in early B cell commitment. bmbreports.org
Conditional knockout (cKO) mouse models, such as the Btg1-flox strain, allow for tissue-specific or inducible deletion of the Btg1 gene by mating with Cre recombinase-expressing mice. gempharmatech.comgempharmatech.com This approach is particularly valuable for studying the diverse functions of BTG1 in specific tissues or cell types, such as its role in maintaining the quiescence of neural stem and progenitor cells in neurogenic niches like the dentate gyrus. frontiersin.org Deletion of Btg1 in this context leads to an early transient increase in stem/progenitor cell division, followed by a decrease in proliferative capability and apoptosis during adulthood, positioning the Btg1 knockout mouse as a model for neural aging. frontiersin.org MGI (Mouse Genome Informatics) lists several Btg1 mutant alleles, including targeted mutations used for generating conditional ready or null/knockout lines, which exhibit a range of phenotypes affecting the nervous system, immune system, hematopoietic system, and other biological processes. genecards.orgjax.org
Gene Overexpression and Reporter Assays
Overexpression studies involve introducing additional copies of the BTG1 gene into cells or organisms to investigate the consequences of increased BTG1 protein levels. Ectopic expression of BTG family members, including BTG1, has been shown to inhibit cell proliferation. nih.gov In breast cancer cells, BTG1 overexpression resulted in reduced levels of cell cycle-related proteins, leading to inhibition of cell proliferation. bmbreports.org Overexpression of BTG1 has also been shown to promote cell death in various cell types. bmbreports.org
Reporter assays, such as luciferase reporter gene assays, are commonly used to assess the impact of BTG1 on transcriptional activity or mRNA stability. These assays can verify whether BTG1 targets specific regulatory regions, such as the 3' UTR of mRNA. For example, luciferase reporter assays have confirmed that miR-511 targets the 3' UTR of BTG1 mRNA, and overexpression of miR-511 suppresses luciferase activity when the BTG1 3' UTR is present. nih.govcancerindex.org Similarly, these assays have been used to demonstrate that BTG1 overexpression might suppress TCF-4 promoter activity and TCF-4-mediated gene transcription activity in colorectal cancer cells. nih.gov
Transcriptomic and Proteomic Analyses
Transcriptomic and proteomic analyses provide global insights into the molecular pathways influenced by BTG1.
RNA Sequencing Technologies (e.g., single cell RNA-seq, mRNA TAIL-seq, SLAM-seq)
RNA sequencing (RNA-seq) technologies are crucial for analyzing the effects of BTG1 on gene expression profiles. This includes identifying differentially expressed genes in the presence or absence of BTG1. Studies using RNA-seq have analyzed transcriptomic profiles in tissues like the dentate gyrus of Btg1 knockout mice to identify deregulated genes. frontiersin.org
Given BTG1's known role in regulating mRNA deadenylation and stability, advanced RNA-seq techniques are particularly relevant. Single-cell RNA sequencing (scRNA-seq) allows for the analysis of gene expression in individual cells, providing higher resolution insights into heterogeneous cell populations affected by BTG1. bmbreports.org ScRNA-seq has been used to characterize changes in epithelial states and the tissue microenvironment, as well as to identify novel molecular targets like BTG1 in the context of cancer immunotherapy. rna-seqblog.com Techniques like mRNA TAIL-seq (mTAIL-seq) and thiol(SH)-linked alkylation for the metabolic sequencing of RNA (SLAM-seq) are valuable for addressing the precise molecular mechanisms of BTG1's antiproliferative role in various contexts by allowing the investigation of poly(A) tail length and mRNA kinetic rates. bmbreports.orgresearchgate.netnih.gov SLAM-seq, for instance, combines metabolic labeling and alkylation of modified nucleotides with sequencing to detect newly synthesized and preexisting mRNAs in single cells, enabling the calculation of gene-specific kinetic rates. nih.gov
Proteomics for Protein Abundance and Post-Translational Modifications
Proteomic approaches, primarily utilizing mass spectrometry, are employed to quantify this compound abundance and identify post-translational modifications (PTMs). These analyses can reveal how BTG1 levels change in different conditions and whether specific modifications influence its function. While protein quantification from PTM proteomics can be challenging due to enrichment steps, these methods are effective for detecting differences in the abundance of specific modification sites. creative-proteomics.combiorxiv.org Proteomics allows for the characterization of the true effect of a modification by accounting for confounding factors from unmodified protein abundance. biorxiv.org Over 200 different types of PTMs exist, and mass spectrometry-based proteomics, often coupled with purification methods, is essential for their comprehensive characterization, including modifications like phosphorylation, glycosylation, and ubiquitination. nih.govthermofisher.com
Protein Interaction and Structural Studies
Understanding how BTG1 interacts with other proteins and its three-dimensional structure is crucial for elucidating its molecular mechanisms. BTG1 interacts with several cellular partners, including components of the CCR4-NOT deadenylase complex, such as CNOT7 (CAF1) and CNOT8. bmbreports.orgresearchgate.netnih.govplos.orgtandfonline.com This interaction, mediated by conserved motifs within the BTG1 APRO domain, is essential for BTG1's ability to stimulate mRNA deadenylation and decay, which is linked to its antiproliferative activity. nih.govnih.govplos.orgtandfonline.com BTG1 also interacts directly with the cytoplasmic poly(A)-binding protein 1 (PABPC1) via a Box C motif, which is necessary and sufficient for stimulating deadenylation. nih.govtandfonline.comfrontiersin.orgresearchgate.netresearchgate.net
Structural studies, including molecular dynamics (MD) simulations, provide insights into the conformational dynamics of BTG1 and how mutations might affect its interactions. researchgate.netnih.govnih.gov For example, MD simulations have explored the structural and dynamic characteristics of BTG1, focusing on the α2-α4 interface, a known binding hotspot for several partners and a region harboring many disease-linked mutations. researchgate.netnih.govnih.gov These studies reveal conformational transitions between closed and open states in wild-type BTG1, and how mutations can disrupt this dynamic equilibrium, potentially impairing functional interactions. researchgate.netnih.govnih.gov Structural models of BTG2 (a closely related protein) in complex with components like the CCR4-NOT complex and PABPC1 further support the role of BTG proteins in recruiting the deadenylation machinery. nih.govresearchgate.net
Summary of Research Methodologies and Findings
| Methodology | Key Techniques | BTG1 Research Applications and Findings |
| Genetic Manipulation | Gene Knockout (e.g., cKO mice) | Study in vivo function; investigate roles in B cell development, muscle regeneration, brain development, leukemia; model neural aging. bmbreports.orggempharmatech.comgempharmatech.comfrontiersin.orggenecards.orgjax.org |
| Gene Overexpression | Investigate effects of increased BTG1 levels; inhibit cell proliferation; induce cell death. bmbreports.orgnih.gov | |
| Reporter Assays (e.g., Luciferase) | Assess impact on transcription and mRNA stability; verify targeting of regulatory regions (e.g., 3' UTR); evaluate influence on promoter activity. nih.govcancerindex.orgnih.gov | |
| Transcriptomic Analysis | RNA Sequencing (Bulk, scRNA-seq) | Analyze global gene expression changes; identify deregulated genes in knockout models; study heterogeneous cell populations. bmbreports.orgfrontiersin.orgrna-seqblog.com |
| Specialized RNA-seq (mTAIL-seq, SLAM-seq) | Investigate mRNA deadenylation, poly(A) tail length, and mRNA kinetic rates; elucidate molecular mechanisms. bmbreports.orgresearchgate.netnih.gov | |
| Proteomic Analysis | Mass Spectrometry-based Proteomics | Quantify protein abundance; identify and characterize post-translational modifications; analyze changes in modification site abundance. creative-proteomics.combiorxiv.orgnih.govthermofisher.comtandfonline.comCurrent time information in San Francisco, CA, US. |
| Protein Interaction & Structure | Co-immunoprecipitation, Structural Modeling (MD) | Identify binding partners (e.g., CCR4-NOT subunits, PABPC1); study protein complexes; analyze conformational dynamics; assess impact of mutations on structure and interaction. bmbreports.orgnih.govresearchgate.netnih.govplos.orgtandfonline.comfrontiersin.orgresearchgate.netresearchgate.netnih.govnih.gov |
Co-Immunoprecipitation and Mass Spectrometry
Co-Immunoprecipitation (Co-IP) followed by Mass Spectrometry (MS) is a widely used technique to identify protein-protein interactions. Co-IP involves using an antibody specific to BTG1 to isolate this compound complexes from cell lysates. Any proteins bound to BTG1 are co-precipitated. thermofisher.com These isolated protein complexes are then subjected to Mass Spectrometry analysis to identify the co-purified proteins. plos.org This method allows for the discovery of novel BTG1 binding partners and the confirmation of suspected interactions.
Research utilizing Co-IP and MS has identified several proteins that interact with BTG1. For instance, studies have shown BTG1 interacts with the CNOT7 and CNOT8 subunits of the Ccr4-Not deadenylase complex. genecards.orgnottingham.ac.ukresearchgate.net Another identified interaction is with Protein Arginine N-methyltransferase 1 (PRMT1). nih.govpsu.edunih.govwikipedia.org More recently, quantitative mass spectrometry coupled with Co-IP has identified BCAR1 as a new BTG1 interactant, suggesting a role in actin cytoskeleton regulation. ashpublications.org
Yeast Two-Hybrid and Mammalian Two-Hybrid Systems
Yeast Two-Hybrid (Y2H) and Mammalian Two-Hybrid (M2H) systems are genetic methods used to detect protein-protein interactions in vivo. These systems are based on the principle of reconstituting a functional transcription factor through the interaction of two proteins of interest, one fused to a DNA-binding domain and the other to an activation domain. If the two proteins interact, they bring the domains together, activating the transcription of a reporter gene. psu.educapes.gov.br
Yeast two-hybrid assays have been instrumental in identifying BTG1 interacting proteins. Early studies used Y2H to find proteins that interact with BTG1, leading to the identification of PRMT1. psu.edunih.gov Y2H has also been used to assess the impact of BTG1 variants, particularly those found in Non-Hodgkin's lymphoma (NHL), on their interaction with known partners like the hCaf1 (CNOT7/CNOT8) catalytic subunit of the Ccr4-Not deadenylase complex. nottingham.ac.ukashpublications.org These studies revealed that several BTG1 variants affect this interaction. nottingham.ac.uk
Structural Biology Techniques for Protein-Protein Interaction Interfaces
Understanding the structural basis of BTG1's interactions provides critical insights into its function. Techniques such as X-ray crystallography, Nuclear Magnetic Resonance (NMR) spectroscopy, and increasingly, cryo-electron microscopy, are employed to determine the three-dimensional structure of BTG1 and its complexes with interacting partners. Computational methods, such as molecular dynamics simulations, complement experimental techniques by exploring protein dynamics and conformational changes. researchgate.net
Structural studies have focused on conserved domains within BTG1, particularly the BTG domain (also known as the APRO domain), which mediates interactions with proteins like the CAF1 deadenylase subunit. researchgate.netbmbreports.org Molecular dynamics simulations have been used to explore the structural, dynamic, and kinetic characteristics of BTG1, particularly focusing on the α2-α4 interface, which is a binding hotspot for several cellular partners and harbors sites for many disease-linked mutations. researchgate.net These simulations have revealed that this interface undergoes conformational transitions between closed and open states, and that disease-linked mutations can disrupt these dynamics, affecting interactions with binding partners. researchgate.net
Cellular Assays for Functional Characterization
Cellular assays are essential for understanding the functional consequences of BTG1 expression and modulation in a biological context. These assays provide quantitative data on how BTG1 influences fundamental cellular processes.
Cell Proliferation Assays
Cell proliferation assays measure the rate of cell growth and division. Various methods are used, including metabolic assays (e.g., MTT, CCK-8), DNA synthesis assays (e.g., BrdU incorporation), and direct cell counting. nih.govoncotarget.combio-rad-antibodies.com These assays are used to determine if BTG1 promotes or inhibits cell growth in different cell types.
Studies have consistently shown that BTG1 acts as an anti-proliferative protein. Overexpression of BTG1 has been demonstrated to inhibit cell proliferation in various cell lines, including breast cancer cells (MCF-7 and MDA-MB-231), renal cell carcinoma cells (786-O), and colorectal cancer cells (HCT-15 and HCT-116). nih.govoncotarget.comspandidos-publications.comnih.govnih.gov Conversely, downregulation or loss of BTG1 expression can lead to increased proliferation. researchgate.netresearchgate.net
Here is a table summarizing some findings on BTG1's effect on cell proliferation:
| Cell Type | BTG1 Modulation | Effect on Proliferation | Reference |
| Breast Cancer Cells | Overexpression | Inhibited | spandidos-publications.comnih.govnih.gov |
| Renal Cell Carcinoma Cells | Overexpression | Inhibited | nih.gov |
| Colorectal Cancer Cells | Overexpression | Inhibited | oncotarget.com |
| T cells | Loss | Increased | researchgate.net |
Apoptosis Detection Assays (e.g., TUNEL staining, Caspase activity)
Apoptosis, or programmed cell death, is a critical process regulated by BTG1. Apoptosis detection assays are used to quantify the extent of cell death and identify the mechanisms involved. Common methods include TUNEL (Terminal deoxynucleotidyl transferase dUTP nick end labeling) staining, which detects DNA fragmentation characteristic of late-stage apoptosis, and assays measuring the activity of caspases, which are key executioners of apoptosis. sigmaaldrich.com Annexin V staining, which detects phosphatidylserine (B164497) translocation to the outer cell membrane, is used for early-stage apoptosis detection. spandidos-publications.com
Research indicates that BTG1 promotes apoptosis. Overexpression of BTG1 has been shown to increase the percentage of apoptotic cells in breast cancer cell lines, as measured by Annexin V assay and flow cytometry showing increased sub-G1 peaks. spandidos-publications.com TUNEL staining has revealed that BTG1 induces tumor necrosis and apoptosis in vivo in animal models. spandidos-publications.comspandidos-publications.com Furthermore, BTG1 overexpression has been linked to changes in the expression of pro-apoptotic (e.g., Bax, caspase-3) and anti-apoptotic (e.g., Bcl-2) factors. spandidos-publications.comnih.govnih.gov Downregulation of BTG1 has been shown to reduce caspase-3 expression, indicating decreased apoptotic potential. researchgate.net
Cell Cycle Analysis (e.g., DAPI, Ki-67 staining, Flow Cytometry)
Cell cycle analysis determines the distribution of cells in different phases of the cell cycle (G0/G1, S, and G2/M). Techniques like flow cytometry, often combined with DNA-binding dyes such as DAPI or Propidium Iodide (PI), are used to measure DNA content and distinguish cell cycle phases. ashpublications.orgoncotarget.combio-rad-antibodies.com Staining for proliferation markers like Ki-67, which is present in actively proliferating cells (G1, S, G2, and M phases) but absent in quiescent (G0) cells, further aids in differentiating cell cycle stages and identifying the quiescent population. bio-rad-antibodies.comresearchgate.netnih.gov
BTG1 plays a significant role in cell cycle regulation, primarily as a negative regulator. BTG1 expression is typically highest in the G0/G1 phases and downregulated as cells progress through G1. genecards.orgptglab.com Overexpression of BTG1 commonly induces G0/G1 cell cycle arrest in various cell types, including breast cancer cells and renal cell carcinoma cells. nih.govspandidos-publications.comnih.govnih.gov Studies using flow cytometry with PI staining have demonstrated an increased percentage of cells in the G0/G1 phase upon BTG1 overexpression. nih.govoncotarget.comnih.gov In some cases, BTG1 overexpression has also been reported to induce G2 arrest, depending on the cell type. oncotarget.com Analysis of Ki-67 production by flow cytometry can assess the impact of BTG1 on the proportion of proliferating cells. researchgate.net
Here is a table illustrating the effect of BTG1 overexpression on cell cycle distribution in different cell lines:
| Cell Type | BTG1 Modulation | Effect on Cell Cycle | Reference |
| Breast Cancer Cells | Overexpression | Increased G0/G1 arrest | spandidos-publications.comnih.govnih.gov |
| Renal Cell Carcinoma Cells | Overexpression | Increased G0/G1 arrest | nih.gov |
| Colorectal Cancer Cells (HCT-116) | Overexpression | Increased G1 arrest | oncotarget.com |
| Colorectal Cancer Cells (HCT-15) | Overexpression | Induced G2 arrest | oncotarget.com |
Differentiation Induction and Marker Analysis
Research into BTG1 often involves inducing cellular differentiation in various cell types to observe the impact of BTG1 expression on this process. BTG1 expression has been shown to increase during differentiation in certain cell types, such as erythroid progenitors and myoblasts. nih.govfrontiersin.org For instance, BTG1 transcript levels significantly increased during erythroid differentiation, particularly as cells became postmitotic. nih.gov Similarly, BTG1 overexpression has been reported to stimulate myoblast differentiation. frontiersin.orgspandidos-publications.com
Marker analysis is a crucial component of these studies, involving the assessment of specific molecular markers characteristic of differentiated cell states. Techniques such as quantitative real-time polymerase chain reaction (RT-qPCR) and Western blotting are employed to measure the expression levels of BTG1 mRNA and protein, respectively, during differentiation. nih.govspandidos-publications.com Immunohistochemistry can also be used to determine the localization and expression levels of this compound in tissue samples, including during differentiation processes or in different pathological conditions. spandidos-publications.com
Studies have demonstrated that BTG1 overexpression can induce differentiation in colorectal cancer cells, evidenced by increased alkaline phosphatase activity and the presence of tight junctions observed under transmission electron microscopy. oncotarget.com Concurrently, the expression of differentiation markers is analyzed to confirm the state of the cells and the influence of BTG1.
Bioinformatics and Computational Biology Approaches
Bioinformatics and computational biology play a vital role in understanding the complex regulatory networks and functions of this compound. These approaches leverage large-scale biological data to identify BTG1-associated genes, pathways, and potential regulatory mechanisms.
Gene Expression Profiling Analysis
Gene expression profiling, often utilizing datasets from sources like the Gene Expression Omnibus (GEO) database or The Cancer Genome Atlas (TCGA), allows researchers to analyze BTG1 expression levels across different tissues, cell types, and disease states. researchgate.netnih.govmaayanlab.cloudproteinatlas.org Studies have used gene expression profiling to investigate the association between BTG1 expression and clinical outcomes in various cancers, such as diffuse large B-cell lymphoma (DLBCL) and hepatocellular carcinoma. nih.govspandidos-publications.com
Analysis of gene expression profiles can reveal whether BTG1 is upregulated or downregulated in specific conditions and correlate these findings with clinical parameters. For example, BTG1 mRNA expression was found to be lower in colorectal cancer and hepatocellular carcinoma tissues compared to normal tissues. oncotarget.comspandidos-publications.com Conversely, this compound expression was sometimes observed to be higher in colorectal cancer despite lower mRNA levels, suggesting post-transcriptional regulatory mechanisms. oncotarget.com
Data from gene expression profiling can be presented in various formats, including heatmaps, scatter plots, and differential expression tables, to visualize the patterns of BTG1 expression and its correlation with other genes or experimental conditions.
Pathway Enrichment and Network Analysis
Pathway enrichment analysis is used to identify biological pathways that are significantly associated with BTG1 or its co-expressed genes. This involves mapping BTG1-associated genes to known biological pathways and determining if certain pathways are statistically overrepresented. researchgate.netnih.gov For instance, pathway analysis of BTG1-associated genes in DLBCL revealed enrichment in pathways such as "Ribosome," "Cell cycle," and "B cell receptor signaling pathway." researchgate.netnih.gov
Network analysis, particularly protein-protein interaction (PPI) network analysis, helps in understanding how BTG1 interacts with other proteins and functions within cellular networks. nih.govstring-db.orgstring-db.org Databases like STRING (Search Tool for the Retrieval of Interacting Genes/Proteins) are used to construct and analyze these networks. nih.govstring-db.orgstring-db.org PPI networks involving BTG1 have identified interactions with components of the CCR4-NOT complex, such as CNOT7 and CNOT8, which are involved in mRNA deadenylation. string-db.orgstring-db.orgfrontiersin.org Other interacting proteins include PRMT1 and PABPC1. nih.govstring-db.orgfrontiersin.orgbmbreports.org
These analyses provide insights into the functional context of BTG1 and its potential roles in various cellular processes by identifying its interaction partners and the pathways it influences.
Predictive Modeling of BTG1 Regulation and Function
Computational approaches are increasingly used to build predictive models related to BTG1 regulation and function. This can involve modeling transcriptional regulation to predict how BTG1 expression is controlled by transcription factors, or modeling protein interactions and conformational changes to understand how BTG1 exerts its effects. nih.govnih.gov
For example, studies have investigated the transcriptional regulation of BTG1, identifying transcription factors like FoxO3a that can induce its expression during differentiation. nih.gov Predictive modeling can help in understanding the complex interplay of regulatory elements and transcription factors that govern BTG1 levels in different cellular states.
Molecular dynamics simulations and homology modeling can be employed to study the structure and dynamics of this compound and predict how mutations might affect its conformation and interaction with binding partners. nih.gov This is particularly relevant in understanding the impact of disease-associated BTG1 mutations on its function. nih.gov Predictive models can also aim to forecast the biological outcomes of altering BTG1 expression or activity, contributing to the understanding of its role in disease progression and potential therapeutic applications. hep.com.cn
Future Directions and Open Questions in Btg1 Protein Research
Elucidating Context-Dependent Functional Heterogeneity
Research indicates that the functions of BTG1 are highly dependent on the specific cellular context bmbreports.org. BTG1 exhibits varied roles across different cell types, such as immune cells, cancer cells, cardiomyocytes, fibroblasts, microglia, and myoblasts, and is involved in diverse processes including proliferation, apoptosis, differentiation, stress response, quiescence, and modulation of transcription and post-transcriptional events bmbreports.orgnih.govresearchgate.netwikipedia.orgfrontiersin.orgatomic-lab.org. Despite its general classification as an antiproliferative protein, its precise impact can differ significantly based on the tissue and physiological or pathological state bmbreports.org. Future research needs to focus on dissecting how cellular environment, developmental stage, and disease context specifically influence BTG1's molecular interactions and downstream effects. Understanding this context-dependent heterogeneity is crucial for predicting BTG1's behavior in various biological settings and for developing targeted interventions.
Detailed Regulatory Mechanisms of BTG1 Activation and Inactivation
The precise mechanisms governing BTG1 protein levels and activity are not yet fully understood. Existing research points to regulation through the ubiquitin/proteasome pathway, suggesting that targeted degradation plays a role in controlling its abundance wikipedia.orgnih.gov. Phosphorylation, such as by CDK2 on Ser159, has been shown to be important for BTG1's interaction with CAF1 and its antiproliferative activity qiagen.com. Epigenetic mechanisms, particularly promoter methylation, have also been implicated in the downregulation of BTG1 expression in certain cancers nih.goviiarjournals.org. Furthermore, microRNAs like miR-301a-3p, miR-19a, and miR-454-3p have been shown to regulate BTG1 expression nih.govspandidos-publications.com. Transcriptional regulation by factors such as FoxO3a and modulation by signaling pathways including PI3K/Akt and ERK/MEK also contribute to controlling BTG1 levels and activity frontiersin.orgnih.govnih.gov. A comprehensive understanding of the intricate network of post-translational modifications, interacting proteins, and signaling pathways that govern BTG1 activation and inactivation is essential for manipulating its activity for therapeutic purposes.
Understanding Redundancy and Specificity within the BTG/TOB Family
The BTG/TOB family consists of six members: BTG1, BTG2, BTG3, BTG4, TOB1, and TOB2 bmbreports.org. BTG1 and BTG2, in particular, share high structural similarity and exhibit potential functional redundancy in various processes bmbreports.orgnih.govresearchgate.netresearchgate.net. Both BTG1 and BTG2 interact with key cellular complexes like the CCR4-NOT deadenylation complex (via CAF1) and the protein arginine methyltransferase PRMT1, influencing mRNA stability and protein methylation, respectively bmbreports.orgqiagen.comresearchgate.netashpublications.org. However, evidence also suggests specific roles for individual family members in certain contexts, such as distinct involvement in different types of leukemia bmbreports.orgresearchgate.net. Future research should aim to systematically delineate the overlapping and unique functions of each BTG/TOB family member. This includes investigating how they compensate for each other's loss, how their expression is coordinately or differentially regulated, and how their specific interactions with partner proteins contribute to distinct outcomes. Conditional knockout systems in various cell types are valuable tools for this purpose bmbreports.org.
Exploration of Novel Interacting Partners and Signaling Pathways
BTG1 is known to interact with a variety of proteins, including components of the CCR4-NOT complex (CAF1), PRMT1, the transcription factor ATF4, HOXB9, and certain nuclear receptors bmbreports.orgresearchgate.netnih.govqiagen.comresearchgate.netgenecards.orgspandidos-publications.com. Recent studies have also identified interactions with BCAR1, which can impact lymphomagenesis and cell migration ashpublications.org. BTG1's functions are integrated into broader cellular signaling networks, including the PI3K/Akt, ERK/MEK, NF-κB, p53, and MAPK pathways frontiersin.orgnih.govsaudijournals.com. Given its diverse roles, it is likely that many more interacting partners and regulatory pathways remain undiscovered. Identifying these novel interactions using unbiased approaches such as mass spectrometry-based proteomics and comprehensive protein-protein interaction mapping will provide a more complete picture of BTG1's molecular network. Understanding how BTG1 integrates signals from and influences these pathways is critical for comprehending its biological impact.
Development of Advanced In Vitro and In Vivo Models
Current research on BTG1 utilizes a range of in vitro cell line models (including breast cancer, fibroblasts, myoblasts, microglia, cardiomyocytes, leukemia, lymphoma, and colorectal cancer cells) and in vivo mouse models (such as knockout mice and xenografts) to study its functions nih.govresearchgate.netfrontiersin.orgspandidos-publications.comnih.govashpublications.orgspandidos-publications.com. While these models have provided valuable insights, there is a need for more advanced and physiologically relevant systems. This includes the development of conditional knockout models that allow for tissue-specific and temporal manipulation of BTG1 expression to better understand its roles in specific cell lineages and developmental stages bmbreports.org. Furthermore, the creation of humanized mouse models or the use of patient-derived organoids could provide more accurate representations of human disease contexts, particularly in cancer research. These advanced models will be instrumental in validating findings from in vitro studies and investigating the systemic effects of modulating BTG1 activity.
Systems Biology Approaches to Integrate Multi-Omics Data
The multifaceted roles of BTG1, involving transcriptional and post-transcriptional regulation, interactions with various proteins, and influence on multiple signaling pathways, necessitate a holistic approach to its study. Integrating data from different omics platforms, such as genomics, transcriptomics, proteomics, and metabolomics, can provide a more comprehensive understanding of how BTG1 functions within the complex cellular system mdpi.comnih.govfrontiersin.orgresearchgate.net. Systems biology approaches can help to identify global changes in gene expression, protein profiles, and metabolic states influenced by BTG1, revealing interconnected pathways and feedback loops mdpi.comnih.govfrontiersin.org. Analyzing multi-omics data can uncover novel regulatory mechanisms, identify biomarkers associated with BTG1 dysfunction, and predict the cellular consequences of altering BTG1 expression or activity. Overcoming the challenges in integrating disparate omics datasets is a key future direction for fully unraveling the intricate biological roles of BTG1.
Q & A
Q. What are the standard methodologies for detecting BTG1 protein expression in cellular models?
BTG1 expression is commonly assessed using quantitative reverse transcription PCR (qRT-PCR) for mRNA levels and Western blotting for protein quantification . For immunohistochemistry, validated antibodies (e.g., ab227162) are used with protocols optimized for tissue fixation and antigen retrieval . To ensure reproducibility, include controls such as β-actin or GAPDH for normalization and use stable transfection models (e.g., pcDNA3.1-BTG1 plasmids) to validate overexpression or knockdown effects .
Q. How does BTG1 regulate cell cycle progression in cancer models?
BTG1 induces G0/G1 phase arrest by downregulating cyclin D1 and Bcl-2, as shown in breast cancer (MCF-7, MDA-MB-231) and gastric cancer (BGC823) cell lines . Methodologically, flow cytometry and wound healing assays are employed to quantify cell cycle distribution and migration, respectively. Note that tissue-specific effects exist; for example, BTG1 overexpression in kidney cancer reduces MMP-9, impairing metastasis, while in hepatocellular carcinoma, its role intersects with lipid metabolism pathways .
Advanced Research Questions
Q. What experimental strategies resolve contradictory data on BTG1’s role in lipid metabolism vs. cancer progression?
Contradictions arise from context-dependent signaling. In non-alcoholic fatty liver disease (NAFLD), BTG1 inhibits SCD1 via ATF4, reducing lipid accumulation . In contrast, in cancers like ovarian or hepatocellular carcinoma, BTG1 suppresses miR-27a-3p or miR-330-3p, altering apoptosis and invasion . To dissect these roles, use tissue-specific knockout models (e.g., BTG1 transgenic mice) paired with pathway-specific inhibitors (e.g., mTOR or CREB modulators) . Multi-omics approaches (RNA-seq, lipidomics) can map context-dependent interactomes.
Q. How can researchers validate BTG1’s interaction with microRNAs (miRNAs) in disease models?
Dual-luciferase reporter assays confirm direct binding between BTG1 and miRNAs (e.g., miR-27a-3p or miR-330-3p) . For functional validation, transfect cells with miRNA mimics/inhibitors and measure BTG1 expression via qRT-PCR/Western blot. In vivo, use antagomirs in xenograft models to assess tumor growth and metastasis. Always include rescue experiments (e.g., co-overexpressing BTG1 and miRNA) to confirm specificity .
Q. What are the pitfalls in interpreting BTG1’s anti-proliferative effects across different cell lines?
Variability arises from differences in cell line genetic backgrounds (e.g., p53 status) and culture conditions. For instance, BTG1 overexpression in db/db mice (obesity model) ameliorates steatosis but has no effect in wild-type mice . To mitigate this, standardize assays (e.g., CCK-8 for viability, transwell for invasion) across multiple cell lines and correlate findings with clinical samples (e.g., HCC tissues with low BTG1 expression) .
Methodological and Technical Guidance
Q. How to design a robust study investigating BTG1’s role in vivo?
- Model selection : Use BTG1 transgenic mice for gain-of-function studies or Cre-loxP systems for tissue-specific knockout .
- Intervention : Employ adenoviral vectors (e.g., BTG1-overexpressing adenovirus) for transient modulation in organs like the liver .
- Endpoints : Quantify steatosis (Oil Red O staining), apoptosis (TUNEL assay), or tumor burden (bioluminescence imaging).
- Controls : Include sham-injected animals and monitor off-target effects via RNA-seq .
Q. What statistical approaches address variability in BTG1 functional studies?
- For in vitro data, use ANOVA with post-hoc tests (e.g., Tukey’s) to compare multiple groups (e.g., BTG1 vs. vector controls) .
- In survival studies (e.g., xenografts), apply Kaplan-Meier analysis with log-rank tests .
- For miRNA-BTG1 interactions, Pearson correlation coefficients quantify expression relationships in clinical cohorts .
Data Interpretation and Contradiction Analysis
Q. Why does BTG1 exhibit dual roles in metabolic vs. oncogenic pathways?
BTG1’s function is modulated by upstream kinases (e.g., mTOR/S6K1 in NAFLD) and epigenetic regulators (e.g., CREB) that are dysregulated in disease-specific contexts . To reconcile dual roles, perform phosphoproteomics to identify post-translational modifications (e.g., phosphorylation) that alter BTG1 activity.
Q. How to address discrepancies in BTG1 antibody specificity across studies?
Cross-validate antibodies using knockout controls (e.g., BTG1−/− cells) and compare epitope sequences across species (e.g., human vs. mouse BTG1) . Cite validation data from peer-reviewed sources (e.g., ab227162 in IHC-P) and avoid commercial antibodies lacking published validation .
Therapeutic Implications
Q. Can BTG1 be targeted for NAFLD or cancer therapy?
Preclinical data suggest BTG1 agonists (e.g., small molecules stabilizing BTG1-ATF4 interactions) may treat NAFLD, while miRNA inhibitors (e.g., anti-miR-330-3p) could restore BTG1 in HCC . However, prioritize toxicity studies in BTG1-overexpressing models to assess off-target effects on cell proliferation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
